Enniatin B4

Übersicht

Beschreibung

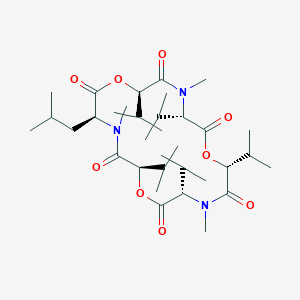

Enniatin B4 is a member of the enniatin family, which are cyclohexadepsipeptides produced by various Fusarium species of fungi . These compounds are characterized by their alternating residues of N-methyl amino acids and hydroxy acids. This compound, like its counterparts, exhibits a range of biological activities, including antifungal, antibiotic, and cytotoxic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enniatin B4 is synthesized by the multifunctional enzyme enniatin synthetase, which facilitates the formation of the cyclohexadepsipeptide structure through a series of condensation reactions . The enzyme catalyzes the formation of peptide bonds between N-methyl amino acids and hydroxy acids, resulting in the cyclic structure characteristic of enniatins .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the compound . The fermentation process is optimized to enhance the production of this compound, followed by extraction and purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Enniatin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups within the molecule, such as hydroxyl and amino groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can result in the formation of reduced analogs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Enniatin B4 exhibits significant antimicrobial activity against a range of bacteria and fungi. Research indicates that it can inhibit the growth of various strains, making it a candidate for developing natural preservatives in food products. In vitro studies have demonstrated that this compound, along with other enniatins, can disrupt microbial cell membranes, leading to cell lysis and death .

Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Studies show that it can induce apoptosis in human cancer cells, including breast carcinoma and lung cancer cells. For instance, the compound has been reported to have an IC50 value comparable to conventional chemotherapeutics in specific assays . This suggests its potential as an adjunctive treatment in cancer therapy, particularly when combined with other drugs to overcome multidrug resistance.

Toxicological Studies

While this compound shows promise as an antimicrobial and anticancer agent, its safety profile is crucial for its application. A 28-day repeated oral dose toxicity study in mice indicated that this compound did not exhibit significant toxicity at certain doses, highlighting its potential for safe use in therapeutic contexts . However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Inhibition of Drug Efflux Pumps

This compound has been identified as an effective inhibitor of multidrug efflux pumps such as Pdr5p in Saccharomyces cerevisiae. This property may enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells . The interaction with ATP-binding cassette transporters suggests that this compound could influence the bioavailability of various pharmaceuticals, making it a valuable compound in drug formulation .

Impact on Intestinal Health

Research into the effects of this compound on intestinal epithelial cells indicates that it may disrupt tight junctions and alter permeability. While this could have implications for gut health, it also raises concerns about its use as a food additive or therapeutic agent targeting gastrointestinal conditions .

Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Exposure Time (h) | IC50 (μM) | Reference |

|---|---|---|---|

| A427 (Lung Cancer) | 72 | 1.61 | Dornetshuber et al. |

| A549 (Lung Cancer) | 72 | 4.08 | Dornetshuber et al. |

| Caco-2 (Colon Cancer) | 24 | >15 | Ivanova et al. |

| 48 | 2.1 | Ivanova et al. | |

| 72 | 1.4 | Ivanova et al. |

Antimicrobial Activity Against Bacterial Strains

| Microbial Strain | Minimum Inhibitory Concentration (ng/mL) | Reference |

|---|---|---|

| Escherichia coli | 20,000 | MDPI Review |

| Staphylococcus aureus | 20,000 | MDPI Review |

| Candida albicans | 20,000 | MDPI Review |

Case Study: Anticancer Research

A study conducted by Nilanonta et al. (2003) explored the cytotoxic effects of this compound on various cancer cell lines, demonstrating its potential to induce apoptosis and inhibit cell proliferation effectively. The results indicated that at specific concentrations, this compound could serve as a potent anticancer agent alongside traditional therapies.

Case Study: Food Safety Applications

Research into the use of this compound as a natural preservative showed promising results against foodborne pathogens. Its ability to inhibit bacterial growth suggests that it could be utilized to extend the shelf life of perishable goods while ensuring food safety.

Wirkmechanismus

The mechanism of action of enniatin B4 involves its ability to form ionophores, which disrupt ion gradients across cell membranes . This disruption leads to an imbalance in cellular ion homeostasis, ultimately causing cell death . This compound targets various molecular pathways, including the mitochondrial permeability transition pore, which plays a crucial role in regulating apoptosis .

Vergleich Mit ähnlichen Verbindungen

- Enniatin A

- Enniatin A1

- Enniatin B

- Enniatin B1

- Beauvericin

Enniatin B4 stands out due to its potent cytotoxic and antimicrobial properties, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O9/c1-17(2)16-23-32(41)44-27(21(9)10)30(39)36(14)25(19(5)6)34(43)46-28(22(11)12)31(40)37(15)24(18(3)4)33(42)45-26(20(7)8)29(38)35(23)13/h17-28H,16H2,1-15H3/t23-,24-,25-,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDCQKBQAKLZBD-SCUYQTRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017783 | |

| Record name | Enniatin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19893-21-1 | |

| Record name | Enniatin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.